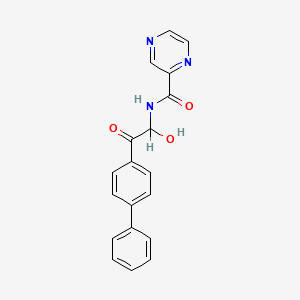
N-(2-(1,1'-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a pyrazinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide typically involves multiple steps, including the formation of the biphenyl group and the subsequent attachment of the pyrazinecarboxamide moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, where substituents like nitro or halogen groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the pyrazinecarboxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(3’,4’-difluoro(1,1’-biphenyl)-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide: Similar structure but with fluorine substituents.
N-(1-oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-(L)-valine benzyl ester: Contains a tetrazole ring instead of a pyrazinecarboxamide moiety.
Uniqueness
N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide is unique due to its specific combination of a biphenyl group and a pyrazinecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
特性
CAS番号 |
42069-33-0 |
|---|---|
分子式 |
C19H15N3O3 |
分子量 |
333.3 g/mol |
IUPAC名 |
N-[1-hydroxy-2-oxo-2-(4-phenylphenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3/c23-17(19(25)22-18(24)16-12-20-10-11-21-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,19,25H,(H,22,24) |
InChIキー |
RUUKMISIPKBURH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC(=O)C3=NC=CN=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)

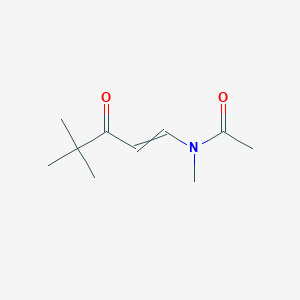
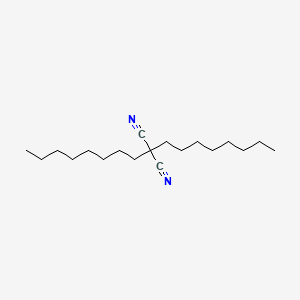
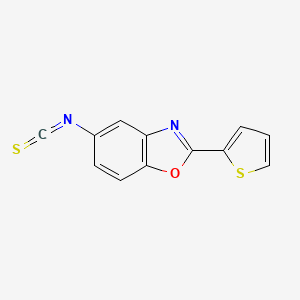
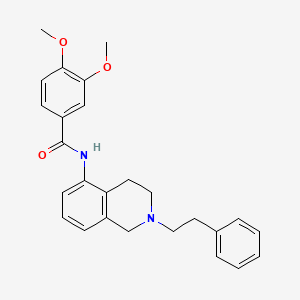

![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
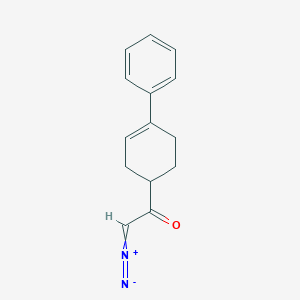
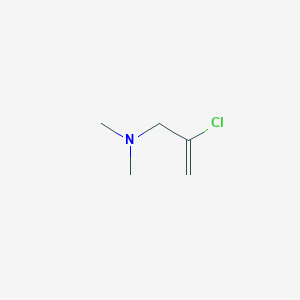
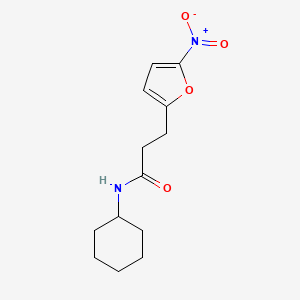
![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)
